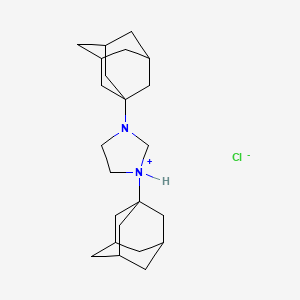

1,3-Diadamantylimidazolidiniumchloride

Description

Historical Context and Evolution of Cyclic Imine-Based Reagents

The chemistry of cyclic imines has long been a subject of interest due to their prevalence in natural products and their utility as synthetic intermediates. researchgate.netacs.org The journey towards the development of reagents like 1,3-diadamantylimidazolidinium chloride began with early investigations into the reactivity of cyclic imine systems. A pivotal moment in this field was the isolation of the first stable crystalline carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene, by Arduengo and his colleagues in 1991, a feat that challenged the long-held belief that carbenes were merely transient species. capes.gov.brnih.gov This discovery opened the door to the now-burgeoning field of NHC chemistry. Subsequent research focused on the synthesis and stabilization of various NHC precursors, including imidazolinium salts. The development of facile and high-yielding methods for the synthesis of these salts has been crucial for their widespread adoption in both academic and industrial research. acs.org

Structural Significance and Classification of Imidazolinium Systems

Imidazolinium salts are five-membered heterocyclic compounds containing two nitrogen atoms and a positive charge delocalized within the ring. They are classified as saturated analogues of imidazolium (B1220033) salts. The structure of the imidazolinium cation is characterized by a C-N-C-C-N backbone. The substituents on the nitrogen atoms play a critical role in determining the properties and reactivity of the corresponding N-heterocyclic carbene.

The general structure of an imidazolinium salt consists of the imidazolinium cation and a counter-anion. The stability and reactivity of these salts can be tuned by modifying the substituents on the nitrogen atoms and by varying the counter-anion.

Overview of Research Directions and Scope for N-Substituted Imidazolinium Salts

Research into N-substituted imidazolinium salts is a vibrant and expanding area. A primary focus is their role as precursors to N-heterocyclic carbenes, which are highly effective ligands for transition metal catalysts. chemicalbook.comnih.gov These NHC-metal complexes have shown remarkable activity in a variety of catalytic reactions, including cross-coupling reactions, metathesis, and hydrogenation. capes.gov.brchemicalbook.com The versatility of imidazolinium salts stems from the ease with which their structural and electronic properties can be modified by changing the N-substituents. chemicalbook.com This allows for the rational design of catalysts with tailored activity and selectivity for specific applications. Current research is also exploring the use of imidazolinium salts in materials science, for example, in the development of ionic liquids and functional polymers. researchgate.net

Significance of Bulky N-Substituents (e.g., Adamantyl) in Imidazolinium Chemistry

The introduction of bulky substituents on the nitrogen atoms of the imidazolinium ring has a profound impact on the properties of the resulting N-heterocyclic carbene. Bulky groups, such as the adamantyl group, provide steric shielding to the carbene center, which enhances the stability of the NHC and its metal complexes. rsc.orgajarduengo.net This steric bulk can also influence the coordination geometry around the metal center in NHC-metal complexes, leading to enhanced catalytic activity and selectivity.

The adamantyl group, a rigid and three-dimensional hydrocarbon cage, is particularly effective in this regard. The use of adamantyl-substituted NHC ligands has been shown to be advantageous in a range of catalytic applications. acs.org For instance, NHC ligands with adamantyl groups have been successfully employed in palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed olefin metathesis. acs.org The steric hindrance provided by the diadamantyl substitution in carbenes derived from 1,3-diadamantylimidazolidinium chloride is crucial for creating a specific "coordination pocket" around a metal center, influencing the outcome of catalytic reactions. nih.gov

The deprotonation of 1,3-diadamantylimidazolidinium chloride yields the corresponding stable N-heterocyclic carbene, 1,3-diadamantylimidazolidin-2-ylidene. This carbene is a highly reactive species that readily coordinates to transition metals to form stable complexes.

Properties of 1,3-Diadamantylimidazolidinium Chloride and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 1,3-Diadamantylimidazolidinium chloride | C₂₃H₃₇ClN₂ | 377.01 |

| 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride | C₂₃H₃₃ClN₂ | 373.0 |

| 1,3-Dimethylimidazolium (B1194174) chloride | C₅H₉ClN₂ | 132.59 |

| 1,3-Diisopropylimidazolium chloride | C₉H₁₇ClN₂ | 188.70 |

| 2-Chloro-1,3-dimethylimidazolidinium chloride | C₅H₁₂Cl₂N₂ | Not specified |

| N-(1-Adamantyl)ethylenediamine | C₁₂H₂₂N₂ | 194.32 |

Selected Research Findings on Adamantyl-Substituted N-Heterocyclic Carbenes

| Research Area | Key Finding | Reference |

|---|---|---|

| Catalysis | Adamantyl-substituted NHC ligands are effective in palladium-catalyzed amination of aryl chlorides. | acs.org |

| Catalysis | Ruthenium complexes with adamantyl-NHC ligands show high activity in ring-closing metathesis reactions. | acs.org |

| Reactivity | The reactivity of 1,3-di-(1-adamantyl)imidazol-2-ylidene with a pseudo-acid has been characterized, demonstrating its nucleophilic nature. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H37ClN2 |

|---|---|

Molecular Weight |

377.0 g/mol |

IUPAC Name |

1,3-bis(1-adamantyl)imidazolidin-1-ium;chloride |

InChI |

InChI=1S/C23H36N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h16-21H,1-15H2;1H |

InChI Key |

JTBOBRXTBCQEDC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C[NH+]1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6.[Cl-] |

Origin of Product |

United States |

Synthetic Utility and Functionalization Pathways of 1,3 Diadamantylimidazolidiniumchloride

Utility as a Synthon in Carbon-Carbon Bond Forming Reactions

The carbene generated from 1,3-diadamantylimidazolidinium chloride serves as a potent nucleophilic catalyst and ligand in a variety of carbon-carbon bond-forming reactions. Its significant steric bulk and strong σ-donating ability play a crucial role in mediating these transformations.

N-Heterocyclic carbenes are known to deprotonate activated methylene (B1212753) compounds, which are characterized by a CH₂ group flanked by two electron-withdrawing groups, to generate nucleophilic species for subsequent reactions. The carbene derived from 1,3-diadamantylimidazolidinium chloride, 1,3-di-(1-adamantyl)imidazol-2-ylidene (IAd), has demonstrated utility in this area, particularly in reactions with pseudo-acids like esters.

A notable example is the reaction of IAd with methyl acetate. This transformation does not proceed via a simple deprotonation of the methyl group but results in an unusual C-H bond activation to form a Claisen condensation-type adduct. york.ac.uknih.gov In this reaction, the NHC facilitates the condensation of the ester with another molecule, leading to a new carbon-carbon bond. The reaction between IAd and methyl acetate, when stirred at room temperature for five days, yields a structurally characterized adduct, highlighting the carbene's ability to mediate C-C bond formation even with weakly acidic C-H bonds. nih.gov The formation of this adduct underscores the potential of IAd in base-free Claisen-type condensations.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-di-(1-adamantyl)imidazol-2-ylidene (IAd) | Methyl Acetate | Room Temperature, 5 days | Claisen Condensation Adduct | 46% | nih.gov |

The development of chiral N-heterocyclic carbenes has been a major focus in asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. These chiral NHCs are typically designed by introducing chirality into the backbone of the imidazolidine (B613845) ring or via the N-substituents. For instance, chiral NHC precursors derived from trans-1,2-diaminocyclohexane have been successfully applied in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivities. york.ac.uk Similarly, C2-symmetric chiral imidazolium (B1220033) salts have been employed as precursors for NHC catalysts in the enantioselective acylation of racemic secondary alcohols. organic-chemistry.org

However, a thorough review of existing literature reveals a notable gap in the application of chiral derivatives of 1,3-diadamantylimidazolidinium chloride in enantioselective transformations. While the synthesis and catalytic applications of various other chiral NHCs are well-documented, snnu.edu.cnnih.govtum.de specific research detailing the synthesis and use of a chiral imidazolidine framework functionalized with two adamantyl groups on the nitrogen atoms for asymmetric C-C bond formation is not currently available. The synthesis of such a ligand would be challenging due to the steric hindrance of the adamantyl groups, but it represents a promising and unexplored area of research. The unique steric and electronic properties of the adamantyl groups, if incorporated into a chiral scaffold, could lead to novel catalysts with unique selectivity profiles in asymmetric synthesis.

The presence of the bulky and rigid adamantyl groups on the nitrogen atoms of the imidazolidinium ring profoundly influences the reactivity of the corresponding N-heterocyclic carbene, leading to novel reactivity profiles that are not typically observed with less sterically hindered NHCs.

One of the most significant effects of the adamantyl groups is the enhanced stability and persistence of the carbene, which allows it to participate in reactions under demanding conditions. This steric bulk can also enhance the catalytic activity of metal-NHC complexes. For example, in nickel-catalyzed cross-coupling reactions, bulky NHC ligands have been shown to improve the efficiency of the catalytic system. researchgate.net

The adamantyl substituents can also induce unique reaction pathways. In rhodium(III)-catalyzed intermolecular C-H activation and annulation reactions, N-heterocyclic carbenes can act as directing groups. snnu.edu.cn The specific steric environment created by the adamantyl groups can guide the substrates to the metal center in a highly specific orientation, leading to unexpected and valuable product formations. This directing group ability opens up new avenues for the functionalization of otherwise inert C-H bonds.

Furthermore, the adamantyl groups can be strategically incorporated into an NHC structure to minimize steric hindrance around a prospective metal center, while still providing the benefits of its bulk elsewhere in the molecule. nih.gov This can lead to the development of more efficient and selective catalysts. For instance, an adamantyl-modified NHC was designed for supramolecular immobilization, where the adamantyl group acts as a guest for a host molecule without impeding the catalytic activity of the metal-NHC complex. nih.gov This demonstrates a sophisticated approach to catalyst design where the adamantyl group serves a dual role in providing steric influence and enabling catalyst recovery.

The unique electronic properties of the adamantyl groups, being more electron-donating than aryl groups, also contribute to the novel reactivity. This increased electron donation can enhance the nucleophilicity of the carbene and the electron density at the metal center in organometallic complexes, thereby influencing the catalytic cycle in various transformations.

Catalytic Roles and Precursor Chemistry in Organocatalysis

Precursors to N-Heterocyclic Carbenes (NHCs)

Imidazolium (B1220033) and imidazolidinium salts are the most common and convenient precursors to N-heterocyclic carbenes because they are generally stable, easy to handle, and can be stored in air. beilstein-journals.org The synthesis of these salts is often more straightforward and does not involve the air-sensitive reagents typically required for preparing phosphine (B1218219) ligands. beilstein-journals.org The specific substituents on the nitrogen atoms of the heterocyclic ring are crucial as they define the steric and electronic characteristics of the resulting NHC.

The generation of an N-heterocyclic carbene from its corresponding imidazolinium or imidazolidinium salt precursor is typically achieved through deprotonation of the C2 carbon atom. For 1,3-diadamantylimidazolidinium chloride, this process involves the removal of the acidic proton located between the two nitrogen atoms to yield the free carbene. This reaction is generally carried out using a strong, non-nucleophilic base to prevent unwanted side reactions.

The seminal work by Arduengo and collaborators on the isolation of the first stable crystalline carbene, 1,3-diadamantylimidazol-2-ylidene, involved the deprotonation of the corresponding imidazolium salt using a strong base like potassium hydride with a catalytic amount of DMSO in tetrahydrofuran (B95107) (THF). Similarly, other strong bases such as potassium hexamethyldisilazide (KHMDS) are effective for this transformation. The general reaction involves treating the salt with the base in an anhydrous aprotic solvent, leading to the formation of the free carbene and a salt byproduct, which can often be filtered off.

An alternative, though less common, method for generating free NHCs involves the dechlorination of 2-chloroazolium salts using highly electron-rich phosphines. nih.gov However, the standard and most widely adopted method remains the deprotonation of the corresponding azolium halide salt. nih.gov

The substituents on the nitrogen atoms of the NHC ring are paramount in defining its properties and subsequent reactivity in catalytic systems. researchgate.net The adamantyl groups in NHCs derived from 1,3-diadamantylimidazolidinium chloride impart significant and distinct characteristics.

Steric Influence : The most notable feature of the adamantyl group is its exceptional steric bulk. This bulk provides kinetic stabilization to the otherwise highly reactive carbene center, sterically shielding it from potential decomposition pathways or unwanted reactions. The steric hindrance created by the two large adamantyl moieties is a key factor in the remarkable stability of the resulting carbene, which can be stored as a solid for extended periods without decomposition. Steric properties of ligands are often quantified by parameters like the percent buried volume (%Vbur), which represents the percentage of the metal coordination sphere occupied by the ligand. NHCs with bulky N-substituents, such as IPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can have %Vbur values exceeding 45%, significantly larger than many common phosphine ligands. nih.gov The adamantyl-substituted NHC (IAd) is among the most sterically demanding NHCs. researchgate.net

The combination of significant steric bulk and strong σ-donating ability makes adamantyl-substituted NHCs highly effective in promoting catalysis, often leading to higher stability and turnover numbers compared to less bulky or less electron-rich ligands. nih.gov

| Ligand | Type | Key Feature | Application Note |

| 1,3-Diadamantylimidazol-2-ylidene (IAd) | NHC | Extreme steric bulk | Provides high stability to metal complexes, useful in challenging cross-coupling reactions. nih.gov |

| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | NHC | Very bulky aryl groups | Widely used in various catalytic reactions due to a balance of steric and electronic properties. beilstein-journals.orgnih.gov |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) | NHC | Bulky aryl groups | A common benchmark ligand in NHC catalysis. beilstein-journals.orgnih.gov |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Phosphine | Bulky and electron-rich | A highly effective phosphine ligand often compared to NHCs. researchgate.net |

Applications of NHCs Derived from Imidazolinium Salts in Transition Metal Catalysis

NHCs derived from precursors like 1,3-diadamantylimidazolidinium chloride have become indispensable ligands in transition metal catalysis, often outperforming traditional phosphine ligands in terms of activity and stability. nih.gov Their strong M-C bond contributes to the high stability of the active catalytic species, even at elevated temperatures and low ligand-to-metal ratios. nih.gov

The unique steric and electronic profile of adamantyl-substituted NHCs has a profound effect on the activity and selectivity of transition metal catalysts, particularly those based on palladium and rhodium.

Palladium Catalysis: Palladium-NHC complexes are exceptionally effective in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.org The strong σ-donating character of the NHC ligand makes the oxidative addition step, even with challenging substrates like aryl chlorides, more facile. nih.gov The steric bulk of the adamantyl groups can accelerate the final reductive elimination step, leading to faster catalyst turnover. nih.gov For instance, in the telomerization of 1,3-butadiene (B125203) with methanol, palladium(II) complexes bearing various NHC ligands have been studied, demonstrating that subtle changes in the ligand structure can significantly impact catalytic activity and selectivity. researchgate.net The high stability of Pd-NHC complexes also makes them suitable for reactions requiring high temperatures. nih.gov

Rhodium Catalysis: In rhodium catalysis, NHC ligands have been successfully employed in reactions like C-H bond activation and borylation. nih.govresearchgate.net For example, indenyl rhodium NHC complexes have been synthesized and tested in the catalytic C-H borylation of arenes. nih.gov Studies comparing different NHC ligands, such as those based on SIPr (a saturated IPr analogue) and IMes, found that the choice of ligand directly influenced catalyst performance, with the more sterically demanding SIPr-based catalyst showing higher activity. nih.gov Similarly, novel indazolin-s-ylidene (Indy)-NHC complexes of rhodium have been developed, where the electronic properties can be tuned by altering substituents on the NHC ligand. pkusz.edu.cn

| Metal | Reaction Type | Ligand Effect | Finding |

| Palladium | Cross-Coupling | Strong σ-donation and steric bulk | Promotes oxidative addition and reductive elimination, increasing catalyst efficiency and substrate scope. nih.govwikipedia.org |

| Palladium | Telomerization | Ligand structure | The nature of the NHC ligand influences both catalytic activity and the selectivity of the products formed. researchgate.net |

| Rhodium | C-H Borylation | Steric and electronic tuning | More sterically demanding NHC ligands can lead to higher catalytic activity in the borylation of arenes. nih.govresearchgate.net |

| Rhodium | Alkyne Hydration | Ligand modification | The electronic properties of NHC-metal complexes can be modified by changing ligand substituents to optimize catalytic performance. pkusz.edu.cn |

N-Heterocyclic carbenes have emerged as powerful tools in stereoselective catalysis, enabling the synthesis of chiral molecules with high levels of enantio- and diastereocontrol. nih.gov Typically, high stereoselectivity is achieved by employing chiral NHC ligands, where the stereochemical information is embedded in the ligand backbone or in chiral N-substituents. nih.gov

While the 1,3-diadamantylimidazolidine framework is achiral, NHCs derived from it can still play a role in stereoselective transformations. In reactions involving chiral substrates or the formation of multiple stereocenters, the immense steric bulk of the adamantyl groups can create a highly biased coordination environment around the metal center. This steric influence can lead to significant diastereoselectivity by favoring the approach of a reactant from a less hindered trajectory or by preferentially forming one diastereomeric transition state over another.

Studies have shown that structurally similar but electronically different NHC precursors (e.g., imidazolium vs. triazolium salts) can lead to completely different diastereomeric products in annulation reactions, a phenomenon termed "stereodivergency". nih.gov This highlights that subtle catalyst properties, including steric and electronic effects, can dictate the stereochemical outcome of a reaction. Although specific examples detailing the use of achiral 1,3-diadamantyl-substituted NHCs to induce high levels of stereoselectivity are less common than for their chiral counterparts, their significant steric presence remains a valuable tool for influencing the diastereoselectivity of certain transformations.

Theoretical Studies and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the mechanisms of reactions involving N-heterocyclic carbenes. rsc.orgresearchgate.net By calculating the energies of reactants, products, transition states, and intermediates, DFT allows for a quantitative understanding of reaction pathways.

While specific DFT studies exclusively on 1,3-diadamantylimidazolidinium chloride are not extensively documented in publicly available literature, the principles can be inferred from studies on related NHC-catalyzed reactions. For instance, in NHC-catalyzed reactions, the formation of a Breslow intermediate is a key step. rsc.org DFT calculations are crucial for modeling the geometry and energy of this intermediate and the transition states leading to its formation and subsequent reaction.

In a typical NHC-catalyzed reaction, the carbene attacks a substrate, such as an aldehyde. DFT calculations can model the transition state of this nucleophilic attack. For a sterically hindered NHC like that derived from 1,3-diadamantylimidazolidinium chloride, the large adamantyl groups are expected to significantly influence the energy barrier of this transition state. The modeling would likely show a more distorted geometry to accommodate the bulky substituents compared to less hindered NHCs.

Subsequent steps, such as proton transfer to form the Breslow intermediate and its further reaction, are also amenable to DFT modeling. The transition states for these steps would reveal the electronic and steric roles of the adamantyl groups in stabilizing or destabilizing the reactive intermediates. For example, in the reductive coupling of alkynes and aldehydes catalyzed by nickel-NHC complexes, the rate- and regioselectivity-determining step is the oxidative addition, where the NHC ligand's sterics play a crucial role. nih.gov The imidazolylidene ring is typically oriented perpendicular to the plane containing the metal, alkyne, and aldehyde to minimize steric repulsion. nih.gov

Table 1: Representative Energetics from DFT Calculations for NHC-Catalyzed Reactions (Hypothetical for 1,3-Diadamantylimidazolidinium-derived Carbene)

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Key Geometric Feature |

| Nucleophilic Attack | Transition State 1 (TS1) | +15 to +25 | Elongated C(carbene)-C(substrate) bond |

| Intermediate Formation | Breslow Intermediate | -5 to -15 | Tetrahedral geometry at former carbonyl carbon |

| Product Formation | Transition State 2 (TS2) | +20 to +30 | Bond formation/cleavage leading to product |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational studies on reactions involving the 1,3-diadamantylimidazolidinium-derived carbene.

The bulky adamantyl groups are anticipated to be a primary determinant of regioselectivity and stereoselectivity in reactions catalyzed by the corresponding NHC. DFT calculations are instrumental in predicting these outcomes. researchgate.net By comparing the activation energies of different possible reaction pathways leading to various regioisomers or stereoisomers, the most favorable product can be identified. rsc.org

For example, in the nickel-catalyzed reductive coupling of alkynes and aldehydes, the regioselectivity is controlled by steric repulsions between the alkyne substituents and the NHC ligand in the oxidative addition transition state. nih.gov An NHC with large adamantyl groups would be expected to exhibit high selectivity, favoring the formation of the product where steric clash is minimized. DFT studies on similar systems have shown that the stereoselectivity-determining step is often the one involving the formation of a new C-C bond. rsc.orgresearchgate.net The calculations can quantify the non-covalent interactions, such as van der Waals forces and steric hindrance, that dictate the preferred stereochemical outcome.

Conformational Analysis of Adamantyl-Substituted Imidazolinium Systems

The conformation of the 1,3-diadamantylimidazolidinium cation is heavily influenced by the steric bulk of the adamantyl groups. Understanding its preferred three-dimensional structure is crucial for predicting its reactivity and the properties of the resulting NHC.

The two large, rigid adamantyl substituents on the nitrogen atoms of the imidazolidinium ring impose significant steric constraints. These constraints dictate the relative orientation of the adamantyl groups with respect to the imidazolidinium ring. The primary electronic effect of the alkyl adamantyl groups is their σ-donating nature, which increases the electron density on the nitrogen atoms. sigmaaldrich.com This, in turn, enhances the stability of the cation and influences the basicity and nucleophilicity of the corresponding carbene.

The steric repulsion between the two adamantyl groups can influence the geometry of the central imidazolidinium ring. A key parameter is the N-C(2)-N bond angle, which is directly related to the stability and reactivity of the carbene formed upon deprotonation of the C(2) carbon. In less sterically hindered imidazolinium salts, this angle is typically around 109°. The bulky adamantyl groups may cause a widening of this angle to alleviate steric strain.

Table 2: Comparison of Geometric Parameters in Imidazolium (B1220033)/Imidazolidinium Systems

| Compound/Cation | N-Substituent | N-C(2)-N Bond Angle (°) | Ring Conformation | Reference |

| 1,3-Dimethylimidazolium (B1194174) | Methyl | ~108 | Planar | researchgate.net |

| 1,3-Di-tert-butylimidazolium | tert-Butyl | ~111 | Planar | N/A |

| 1,3-Bis(1-adamantyl)imidazolium | Adamantyl | (Not specified) | Imidazole ring on mirror plane | researchgate.net |

| 1,3-Diadamantylimidazolidinium | Adamantyl | (Expected > 109°) | Puckered | N/A |

Note: This table includes data for related compounds to provide context due to the lack of specific experimental or computational data for 1,3-diadamantylimidazolidinium chloride in the available literature.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the 1,3-diadamantylimidazolidinium cation in solution. nih.gov By simulating the motion of the cation and its surrounding solvent molecules over time, MD can help predict its reactivity.

While specific MD simulations for 1,3-diadamantylimidazolidinium chloride are not found in the reviewed literature, studies on similar ionic liquids like 1,3-dimethylimidazolium chloride have been performed. nih.gov These simulations describe the local structure of the liquid in terms of radial distribution functions and can characterize specific interactions like hydrogen bonding between the cation and the chloride anion. nih.gov

For the 1,3-diadamantylimidazolidinium cation, MD simulations could be used to:

Analyze Solvation: Understand how solvent molecules arrange around the bulky cation and the chloride anion.

Predict Accessibility of C(2)-H: Determine the accessibility of the acidic proton at the C(2) position to a base, which is the initial step in forming the NHC. The simulations could reveal how the adamantyl groups sterically shield this proton.

Study Ion Pairing: Investigate the dynamics of the interaction between the 1,3-diadamantylimidazolidinium cation and the chloride anion in different solvents.

These simulations would complement the static picture provided by DFT calculations by introducing the effects of temperature and solvent dynamics, offering a more complete understanding of the system's reactivity.

Quantum Mechanical Studies of Bonding and Electronic Structure

Theoretical and computational chemistry provide powerful tools for elucidating the intricate bonding and electronic characteristics of 1,3-diadamantylimidazolidinium chloride and its corresponding N-heterocyclic carbene (NHC). Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties that govern the compound's reactivity and catalytic activity.

Studies on related N-heterocyclic carbenes demonstrate that DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic structures. mdpi.comresearchgate.net For the carbene derived from 1,3-diadamantylimidazolidinium chloride, these calculations reveal a strong sigma-donating character, a hallmark of NHCs that contributes to their efficacy as ligands in organometallic catalysis. researchgate.net The bulky adamantyl groups, while primarily influencing the steric environment, also have a subtle electronic effect on the carbene center.

The bonding within the imidazolidinium cation itself involves a combination of covalent and ionic interactions. The nitrogen-carbon bonds within the five-membered ring are strong covalent bonds. The interaction between the positively charged imidazolidinium ring and the chloride anion is primarily electrostatic.

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can further dissect the electronic structure. nih.gov These analyses provide insights into charge distribution, orbital interactions, and the nature of the frontier molecular orbitals (HOMO and LUMO). For NHCs, the HOMO is typically localized on the carbene carbon, reflecting its nucleophilic character, a feature that is crucial for its coordination to metal centers. nih.gov The electronic properties of NHCs, including those with bulky adamantyl substituents, can be systematically tuned and studied using computational methods. rsc.org

Computational Approaches to Catalyst Design and Optimization

Computational chemistry plays a pivotal role in the rational design and optimization of catalysts derived from 1,3-diadamantylimidazolidinium chloride. By modeling the properties of the corresponding NHC ligand, chemists can predict its behavior in a catalytic cycle and fine-tune its structure for enhanced performance.

A key aspect of computational catalyst design is the quantification of the ligand's steric and electronic properties. The steric bulk of the adamantyl groups is a defining feature of this ligand and can be quantified using computational tools. One such metric is the "percent buried volume" (%Vbur), which calculates the percentage of the space around a coordinated metal center that is occupied by the ligand. This parameter is crucial as it influences the coordination number, the stability of the metal complex, and the selectivity of the catalytic reaction.

For an adamantyl-substituted NHC ligand, computational modeling provides valuable data on its steric profile.

| Ligand Parameter | Value | Reference |

| Percent Buried Volume (%Vbur) | 54.9% | stvincent.edu |

| Percent Free Volume (%Vfree) | 45.1% | stvincent.edu |

This table demonstrates the significant steric hindrance imposed by the adamantyl groups, which can be advantageous in stabilizing reactive intermediates and controlling the access of substrates to the catalytic center.

Computational approaches also enable the screening of potential catalyst candidates before their synthesis, saving significant time and resources. nih.gov By calculating reaction energy profiles for different catalytic cycles, researchers can predict reaction rates and identify potential bottlenecks. For catalysts incorporating the 1,3-diadamantyl-substituted NHC, these models can help in understanding how the bulky framework influences the energetics of oxidative addition, reductive elimination, and other elementary steps in a catalytic process.

Furthermore, DFT calculations can be used to study the interaction between the NHC ligand and various metal centers. ubc.ca These studies can predict bond dissociation energies, which are indicative of the stability of the metal-ligand bond, and can help in selecting the optimal metal precursor for a specific catalytic application. The insights gained from these computational studies are invaluable for the strategic development of novel and more efficient homogeneous catalysts.

Derivatives and Structural Modifications of 1,3 Diadamantylimidazolidiniumchloride

Synthesis of Analogues with Varied N-Substituents

While the parent compound features adamantyl groups at the N1 and N3 positions, the synthesis of analogues with different N-substituents is a key strategy to modulate the steric and electronic environment of the resulting N-heterocyclic carbene. The general synthesis for such imidazolinium salts often involves a three-step process starting from acyclic reagents. beilstein-journals.org

The properties of imidazolium- and imidazolidinium-based salts, particularly when used as ionic liquids, are profoundly influenced by the nature of the N-alkyl substituents. Research on various imidazolium (B1220033) salts provides a clear framework for predicting the effects of altering the N-substituents from the adamantyl standard.

Key Research Findings:

Viscosity and Melting Point: Generally, increasing the length of a linear alkyl chain on the imidazolium cation leads to a lower melting point and higher viscosity. acs.org However, the introduction of branching in the alkyl chain tends to increase both the glass transition temperature, melting temperature, and viscosity when compared to a linear isomer of the same carbon number. nih.govnih.gov For instance, the viscosity of a branched imidazolium-based ionic liquid can be anomalously high compared to the trend observed for its linear counterparts. nih.govnih.gov This is often attributed to less efficient packing and reduced van der Waals interactions for branched chains, although specific intermolecular forces can lead to exceptions.

Intermolecular Interactions: The length of the N-alkyl chain can influence the conformational isomerism and charge distribution among ion pairs. nih.gov While the primary hydrogen-bonding interaction often occurs at the C2-position of the imidazolium ring, longer alkyl chains can introduce additional, weaker interactions with the anion. nih.gov

Table 1: Effect of N-Alkyl Substitution on Imidazolium Salt Properties (General Trends)

| Property | Effect of Increasing Linear Alkyl Chain Length | Effect of Alkyl Branching (vs. Linear Isomer) | References |

|---|---|---|---|

| Melting Point | Decreases | Increases | acs.orgnih.govnih.gov |

| Viscosity | Increases | Increases | acs.orgnih.govnih.gov |

| Thermal Stability | No significant, consistent effect | Decreases | acs.orgnih.govnih.gov |

| Density | Generally decreases | Minor, inconsistent changes | nih.govnih.gov |

A critical area of development is the introduction of chirality to the imidazolidinium scaffold to create precursors for chiral NHC catalysts used in asymmetric synthesis. nih.gov By replacing one or both adamantyl groups with chiral substituents, a chiral environment can be established around the C2-carbene center of the corresponding NHC.

Design and Synthesis:

The most common strategy involves using chiral primary amines as starting materials, which become the N-substituents of the final imidazolinium salt. beilstein-journals.org This approach places the chiral center in close proximity to the future metal-coordination site, which is crucial for effective enantiomeric induction. beilstein-journals.org The synthesis of these C2-symmetric or unsymmetrical chiral precursors allows for the creation of a "chiral pocket" around the C2 position. nih.govresearchgate.net

Key Research Findings:

Enantioselectivity: The effectiveness of chiral induction is highly dependent on the structure of the N-substituent. Ligands with sterically demanding or conformationally locked chiral N-substituents tend to be more efficient at stereodirecting reactions. nih.gov The closer the chiral element is to the nitrogen atom, the greater the potential for asymmetric induction. nih.gov

Catalytic Applications: Chiral NHCs derived from such precursors have been successfully employed as ligands for various transition metals (e.g., copper, iridium, rhodium) in asymmetric catalysis. nih.govresearchgate.net Applications include the hydrosilylation of ketones, asymmetric hydrogenation, and borylative cyclization, achieving moderate to excellent enantioselectivities. nih.govmdpi.com

Matched/Mismatched Effects: In systems where both the cation and anion are chiral, complex synergistic or antagonistic effects (matching and mismatching) can be observed, influencing the stereochemical outcome of the catalyzed reaction. researchgate.netbeilstein-journals.org

Table 2: Examples of Chiral N-Substituents for Asymmetric Induction

| Chiral Substituent Source | Catalytic Application Example | Achieved Enantiomeric Excess (ee) | References |

|---|---|---|---|

| Chiral α-phenethyl "arms" | Copper-catalyzed hydrosilylation of acetophenone | High enantioselectivity | nih.govresearchgate.net |

| Proline-derived cation/anion | Asymmetric aldol (B89426) reactions | Moderate to good (up to 88% ee) | researchgate.netbeilstein-journals.orgbeilstein-journals.org |

| Fused tetrahydroquinoline ring | Copper-catalyzed borylative cyclization | Excellent (up to 99% ee) | mdpi.com |

Modifications at the C2 Position of the Imidazolinium Ring

The C2 position of the imidazolidinium ring is the most reactive site due to the acidity of the C2-proton. nih.gov Deprotonation with a suitable base generates the corresponding N-heterocyclic carbene, a highly reactive intermediate that can engage with a variety of electrophiles. This reactivity is the foundation for C2-functionalization. nih.govbohrium.com

The synthesis of a 2-azido-1,3-diadamantylimidazolidinium salt represents a specialized functionalization. While direct reports on this specific compound are scarce, the synthesis can be proposed based on established NHC chemistry. The most plausible route involves the reaction of the in-situ generated 1,3-diadamantylimidazolidin-2-ylidene (the NHC) with an electrophilic azide (B81097) source.

Proposed Synthetic Pathway:

Deprotonation: The 1,3-diadamantylimidazolidinium chloride precursor is treated with a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to deprotonate the C2 position and generate the free N-heterocyclic carbene.

Electrophilic Azidation: The resulting NHC is then reacted with an azide transfer agent, such as p-toluenesulfonyl azide (tosyl azide) or a similar electrophilic source. The nucleophilic carbene attacks the azide, leading to the formation of a 2-azido-imidazolidinium species and displacement of the sulfonyl group.

This type of reaction, known as a diazo-transfer reaction, is a known method for introducing azide functionalities, though its application to NHCs specifically to form a stable C2-azido salt is a highly specialized area. scripps.edu The reactivity of NHCs with tosyl azide is documented in other contexts, such as in copper-catalyzed reactions to form N-sulfonamidines, which proceeds through related intermediates.

A wide range of electrophilic substituents can be introduced at the C2 position, leveraging the nucleophilicity of the N-heterocyclic carbene intermediate. This allows for the synthesis of a diverse library of functionalized imidazolidinium salts.

Synthetic Methods:

A convenient and general route involves the alkylation or arylation of the NHC generated from the C2-unsubstituted imidazolidinium salt. bohrium.com The reaction involves deprotonation followed by the addition of an alkyl or aryl halide. This method works effectively for non-functionalized alkyl chlorides, while reactions with bromides and iodides may be less efficient due to competing elimination reactions. bohrium.com

Examples of C2-Substitutions:

Alkylation: Reaction of the NHC with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) installs an alkyl group at the C2 position.

Arylation: Palladium-catalyzed C-H arylation methods have been developed to introduce aryl groups at the C2 position using aryl halides.

Other Electrophiles: The NHC can react with a variety of other electrophiles, including:

Protons (H+): Re-protonation regenerates the starting salt.

Silyl Halides (R₃SiX): To form C2-silylated derivatives.

Carbon Dioxide (CO₂): To form a zwitterionic carboxylate adduct.

Table 3: Examples of Electrophiles for C2-Functionalization of Imidazolinium Salts

| Electrophile Class | Specific Reagent Example | Product Type | References |

|---|---|---|---|

| Alkyl Halides | 1-Chlorobutane | C2-Alkyl Imidazolinium Salt | bohrium.com |

| Aryl Halides | Phenyl-Iodide (with Pd catalyst) | C2-Aryl Imidazolinium Salt | |

| Azide Transfer Reagents | p-Toluenesulfonyl azide | C2-Azido Imidazolinium Salt (Proposed) | scripps.edu |

Synthesis and Characterization of Novel Imidazolinium-Derived Ionic Liquids

Imidazolidinium salts, including those with bulky adamantyl substituents, are precursors to ionic liquids (ILs). An ionic liquid is a salt with a melting point below 100 °C. The synthesis of novel ILs from 1,3-diadamantylimidazolidinium chloride involves modifying the anion.

Synthesis:

The synthesis is typically a two-step process. The first step is the quaternization reaction to form the imidazolinium chloride salt itself. The second, crucial step is anion exchange (metathesis), where the chloride anion is replaced with a different anion to impart desired properties like hydrophobicity, viscosity, or thermal stability.

Common Anion Exchange Procedures:

Using a Silver Salt: The imidazolinium chloride is reacted with a silver salt of the desired anion (e.g., silver tetrafluoroborate, AgBF₄). The insoluble silver chloride precipitates and is filtered off, leaving the desired ionic liquid.

Using a Sodium or Potassium Salt: The imidazolinium chloride is reacted with a sodium or potassium salt (e.g., sodium tetrafluoroborate, NaBF₄) in a suitable solvent. The resulting sodium chloride can be removed by filtration or extraction.

Characterization:

The synthesized ionic liquids are characterized using a suite of analytical techniques:

NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the cation and the absence of impurities. researchgate.net

Mass Spectrometry (ESI-MS): To confirm the mass of the cation.

Differential Scanning Calorimetry (DSC): To determine thermal transitions, including the glass transition temperature (Tg) and melting point (Tm).

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td) of the ionic liquid.

Viscometry and Densitometry: To measure the key physical properties of viscosity and density. nih.govnih.gov

By systematically varying the anion (e.g., from Cl⁻ to BF₄⁻, PF₆⁻, or bis(trifluoromethylsulfonyl)imide, [NTf₂]⁻), a wide range of ionic liquids with tailored physicochemical properties can be developed from the 1,3-diadamantylimidazolidinium cation.

Development of Supported or Immobilized Imidazolinium Systems for Heterogeneous Catalysis

The development of supported systems for 1,3-diadamantylimidazolidinium chloride, a precursor to a sterically demanding NHC, is an area of growing interest. The bulky adamantyl groups are expected to create a unique steric and electronic environment, which can influence catalytic activity and stability. By anchoring these imidazolinium salts or their resulting NHC-metal complexes onto solid supports, researchers aim to create robust and recyclable catalysts for a variety of organic transformations.

Strategies for Immobilization

Several strategies have been explored for the immobilization of imidazolium salts and their corresponding NHC complexes, which can be adapted for 1,3-diadamantylimidazolidinium chloride. These methods primarily involve the use of inorganic supports like silica (B1680970) and organic polymers.

Inorganic Supports:

Mesoporous Silica Nanoparticles (MSNs): MSNs are a popular choice due to their high surface area, tunable pore size, and thermal stability. acs.orgnih.govscielo.org.mxsemanticscholar.org The surface of silica can be functionalized with various groups to facilitate the covalent attachment of the imidazolinium salt. semanticscholar.org A common method involves the co-condensation of an organosilane-functionalized imidazolium precursor with a silica source like tetraethoxysilane (TEOS). researchgate.net This approach ensures that the imidazolinium moiety is covalently integrated into the silica framework. acs.org

Magnetic Nanoparticles: To facilitate catalyst recovery, magnetic nanoparticles (e.g., Fe₃O₄) can be coated with a silica shell, which is then functionalized with the imidazolinium salt. researchgate.net This allows for the easy separation of the catalyst from the reaction mixture using an external magnetic field. researchgate.net

Organic Polymer Supports:

Polystyrene: Polystyrene-based resins, such as Merrifield resin, can be functionalized with imidazolium salts. chemrxiv.orgelsevierpure.com This is often achieved by reacting a vinyl-functionalized polystyrene with an appropriate imidazolium precursor. researchgate.net Polymer-supported catalysts offer good mechanical stability and can be used in various solvents. elsevierpure.com

Other Polymers: Various other polymers can be employed as supports, offering a range of properties in terms of swelling, thermal stability, and chemical resistance. researchgate.netnih.govnih.gov

The choice of support and immobilization strategy can significantly impact the catalyst's performance, including its activity, selectivity, and recyclability.

Characterization of Supported Systems

A thorough characterization of the supported catalyst is crucial to confirm successful immobilization and to understand its physical and chemical properties. Key characterization techniques include:

Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of the imidazolinium salt on the support. acs.orgresearchgate.net

Solid-State NMR Spectroscopy: To provide detailed structural information about the immobilized species and its interaction with the support. acs.org

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the surface species, particularly the metal center in an NHC-metal complex. researchgate.net

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the supported catalyst. researchgate.net

Nitrogen Sorption Analysis (BET): To determine the surface area and pore size distribution of porous supports like mesoporous silica. acs.orgscielo.org.mx

Catalytic Applications and Performance

While specific data on the catalytic performance of supported 1,3-diadamantylimidazolidinium chloride is limited, the applications of similar bulky NHC-supported systems provide valuable insights. These catalysts are particularly effective in cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. Heterogeneous catalysts derived from immobilized bulky NHC-palladium complexes have shown high activity in this reaction, even with challenging aryl chloride substrates. acs.orgresearchgate.net For instance, a mesoporous ethane-silica functionalized with an IMes precursor demonstrated good performance in the Suzuki-Miyaura coupling of aryl chlorides, achieving a 78% yield for biphenyl (B1667301) with 0.5 mol% Pd loading. acs.org This catalyst could be reused eight times without a significant loss of activity. acs.org

| Catalyst System | Support | Substrate | Yield (%) | Reusability | Reference |

| Pd-MSN-IPr | Magnetic Silica Nanoparticles | Aryl Chlorides | 81 | Recyclable | researchgate.net |

| Pd-PMO-IMes | Mesoporous Ethane-Silica | Aryl Chlorides | 78 | 8 cycles | acs.org |

This table presents data for catalysts with bulky NHC ligands similar to the one derived from 1,3-diadamantylimidazolidinium chloride, illustrating the potential performance of its supported systems.

The enhanced stability and recyclability of these supported catalysts are often attributed to the prevention of metal nanoparticle aggregation within the pores of the support. acs.org The bulky nature of the NHC ligand, such as the one derived from 1,3-diadamantylimidazolidinium chloride, is believed to play a crucial role in stabilizing the active metal center and promoting high catalytic turnover.

The development of supported 1,3-diadamantylimidazolidinium chloride systems holds significant promise for advancing the field of heterogeneous catalysis. By leveraging established immobilization techniques and the unique steric properties of the adamantyl groups, it is anticipated that highly active, selective, and recyclable catalysts can be designed for a broad range of important organic transformations.

Future Research Directions and Unexplored Avenues

Expansion of Synthetic Methodologies for Sustainable Production

The advancement of catalysts based on 1,3-diadamantylimidazolidinium chloride is intrinsically linked to the development of sustainable methods for its production. While the synthesis of various imidazolium (B1220033) salts, which are precursors to NHCs, has been well-established, the focus is shifting towards greener and more efficient protocols. nsf.govarxiv.org Future research will likely prioritize the following areas:

Green Solvents and Reagents: A significant push is being made to replace traditional organic solvents with more environmentally benign alternatives like ionic liquids or even water. researchgate.netrsc.org The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, aiming to minimize waste and energy consumption. beilstein-journals.orgacs.org

Flow Chemistry: Continuous flow synthesis is emerging as a powerful technique for the production of chemical compounds, including metal-NHC complexes. nih.gov This methodology offers advantages in terms of scalability, safety, and control over reaction parameters. Electrochemical flow-reactors, for instance, have been successfully used for the efficient and selective generation of Cu(I)-NHC complexes under ambient and neutral conditions. rsc.org

Mechanochemistry and Other Non-conventional Methods: The use of alternative energy sources such as microwave irradiation and mechanochemical mixing (ball milling) is gaining traction for the synthesis of biologically relevant heterocycles. beilstein-journals.orgresearchgate.net These methods can lead to faster reaction times, higher yields, and reduced solvent usage.

Biocatalysis: The use of enzymes, or biocatalysts, in organic synthesis is a rapidly growing field due to their high efficiency and selectivity. mdpi.com Exploring biocatalytic routes for the synthesis of adamantyl-functionalized NHC precursors could offer a highly sustainable and atom-economical approach.

Discovery of Novel Reactivity Modes and Transformations

The unique steric bulk of the diadamantyl-substituted NHC derived from 1,3-diadamantylimidazolidinium chloride suggests that it could enable unprecedented reactivity. The steric and electronic properties of NHCs can be finely tuned by modifying the substituents on the nitrogen atoms, which in turn influences their catalytic activity. Future investigations are expected to uncover novel applications in various chemical transformations:

C-H Bond Activation: The functionalization of carbon-hydrogen bonds is a major goal in modern organic synthesis. rsc.org NHC-ligated metal complexes have shown promise in catalyzing C-H activation reactions. The significant steric hindrance provided by the adamantyl groups could lead to unique selectivity in these transformations.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The use of bulky NHC ligands can enhance the efficiency of these reactions. nsf.gov Research into the application of diadamantyl NHC-metal complexes in challenging cross-coupling reactions is a promising avenue. nih.gov

Polymerization: NHC-metal complexes are effective catalysts for polymerization reactions. The steric properties of the diadamantyl NHC could influence the stereoselectivity of polymerization, leading to polymers with novel properties. Theoretical studies have shown that the structure of the catalyst can significantly impact the microstructure of the resulting polymer.

Small Molecule Activation: The strong nucleophilicity of NHCs allows them to activate small molecules such as carbon dioxide and nitrous oxide. The bulky nature of the diadamantyl NHC may lead to novel activation modes and subsequent transformations of these abundant molecules.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. NHC organocatalysis has emerged as a powerful tool in MCRs. The integration of 1,3-diadamantylimidazolidinium chloride-derived catalysts into such sequences is a promising area for future exploration.

Tandem and Domino Catalysis: The development of tandem or domino reactions, where multiple bond-forming events occur sequentially in a one-pot process, is a key area of research. nsf.govbeilstein-journals.org These processes, catalyzed by a single catalyst, offer significant advantages in terms of efficiency and sustainability. nsf.gov For example, palladium-catalyzed tandem processes have been developed for the synthesis of complex heterocyclic structures. beilstein-journals.org

One-Pot Synthesis: The ability to perform multiple synthetic steps in a single reaction vessel without isolating intermediates simplifies procedures and reduces waste. nih.govrsc.org The robust nature of many NHC-metal complexes makes them well-suited for such one-pot transformations.

Design of Next-Generation Catalysts and Reagents

The 1,3-diadamantylimidazolidinium scaffold provides a versatile platform for the design of new and improved catalysts and reagents. By modifying the structure of the ligand, its steric and electronic properties can be tailored for specific applications.

Chiral Catalysts: The synthesis of chiral versions of 1,3-diadamantylimidazolidinium chloride would open the door to its use in asymmetric catalysis, a critical area for the synthesis of pharmaceuticals and other bioactive molecules. The development of novel chiral ligands is at the core of advancing this field.

Hemilabile Ligands: Introducing hemilabile coordinating groups onto the adamantyl or imidazolidine (B613845) framework can lead to catalysts with dynamic behavior. These ligands can reversibly bind to the metal center, creating open coordination sites that can facilitate catalytic steps.

Immobilized Catalysts: Attaching the adamantyl-functionalized NHC to a solid support can lead to recoverable and recyclable catalysts, a key aspect of sustainable chemistry. The adamantyl group itself can serve as an anchor for non-covalent immobilization on substrates like cucurbiturils.

A notable achievement in this area was the synthesis of the first stable crystalline carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene. This was achieved through the deprotonation of 1,3-di(1-adamantyl)imidazolium chloride, highlighting the potential of this precursor in generating novel carbene species. rsc.org

Table 1: Comparison of Steric and Electronic Properties of Common NHC Ligands

| Ligand | %Vbur (Ni) | TEP (cm⁻¹) | Features |

| IMes | 30.3 | 2050 | Moderate steric bulk |

| SIMes | 28.9 | 2049 | Saturated backbone, more flexible |

| IPr | 36.8 | 2051 | High steric bulk |

| SIPr | 35.2 | 2050 | High steric bulk, saturated backbone |

| IAd (Adamantyl) | >30 (estimated) | ~2051 | Very high, rigid steric bulk |

Data for IMes, SIMes, IPr, and SIPr are from established literature. Data for IAd is estimated based on its structure.

Advanced Computational Predictions for Complex Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalysts. nsf.govbeilstein-journals.orgnih.gov Applying these methods to 1,3-diadamantylimidazolidinium chloride and its derivatives will be crucial for accelerating the discovery of new applications.

Mechanism Elucidation: DFT calculations can provide detailed insights into reaction mechanisms, helping to explain observed reactivity and selectivity. Such studies are vital for the rational design of improved catalysts.

Predictive Modeling: Computational models can be used to predict the outcomes of reactions, including regioselectivity and stereoselectivity. rsc.org This can significantly reduce the experimental effort required to optimize a catalytic system. For instance, computational workflows can now predict the site of C-H activation with reasonable accuracy. rsc.org

In Silico Catalyst Design: By simulating the properties of virtual compounds, computational chemistry allows for the in-silico design of new catalysts with desired properties before they are synthesized in the lab. nsf.gov This approach can guide the development of next-generation catalysts based on the diadamantyl scaffold.

The combination of advanced computational modeling with experimental studies will undoubtedly unlock the full potential of 1,3-diadamantylimidazolidinium chloride and its derivatives in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.